![molecular formula C7H13NO4 B1470997 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one CAS No. 1456821-63-8](/img/structure/B1470997.png)
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
Overview
Description
2,2-Bis(hydroxymethyl)propionic acid is used as a biological buffer and as an intermediate in organic synthesis and pharmaceuticals .
Synthesis Analysis
This compound can be synthesized from the readily available 2,2-bis(hydroxymethyl)propionic acid . It is commonly used as an AB2 monomer for the synthesis of hyperbranched polymers and dendrimers .Molecular Structure Analysis
The molecular structure of compounds derived from 2,2-bis(hydroxymethyl)propionic acid was determined in a study that synthesized new copper coordination compounds .Chemical Reactions Analysis
The chemical reactions of 2,2-bis(hydroxymethyl)propionic acid are reflected in the metal to ligand molar ratio in the formed solid products .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance depend largely on basic properties such as density, hydrophobicity, physical state, and vapor pressure .Mechanism of Action
Target of Action
It is known that this compound is used as a buffering agent in biochemical and biological research . It is also used in the synthesis of hyperbranched polymers and dendrimers .
Mode of Action
It is known to function effectively in aqueous solutions within a ph range of 58 to 72 and demonstrates minimal shifts in its dissociation constant . This suggests that it may interact with its targets by maintaining a stable pH environment, which is crucial for many biological processes.
Biochemical Pathways
It is known to be used in the encapsulation of artemisinin, a natural bioactive product with proven anticancer properties . This suggests that it may play a role in drug delivery systems, potentially affecting the pathways involved in drug metabolism and transport.
Pharmacokinetics
It is known to be soluble in water , which suggests that it may have good bioavailability
Result of Action
It is known to be used in the encapsulation of artemisinin, a natural bioactive product with proven anticancer properties . This suggests that it may enhance the solubility and bioavailability of hydrophobic drugs, potentially improving their therapeutic efficacy.
Action Environment
It is known to function effectively in aqueous solutions within a ph range of 58 to 72
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8-2-3-12-7(4-9,5-10)6(8)11/h9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKJZXVBJPLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1=O)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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